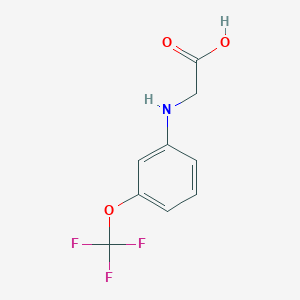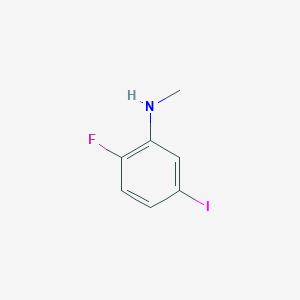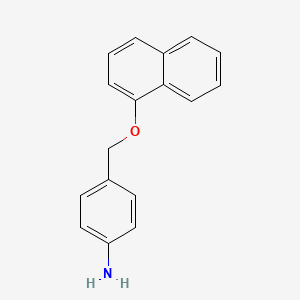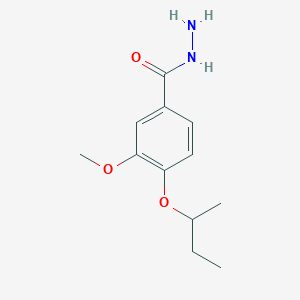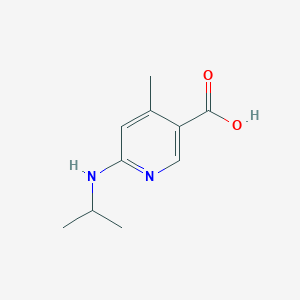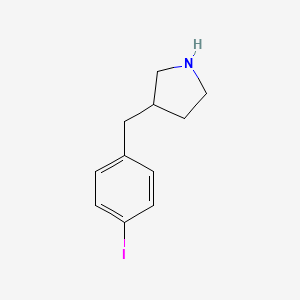
3-(4-Iodobenzyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Iodobenzyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 4-iodobenzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Iodobenzyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-iodobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbon atom of the 4-iodobenzyl chloride, displacing the chloride ion.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Iodobenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the iodo group to other functional groups such as amines or alkanes.
Substitution: The iodo group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as sodium thiolate or primary amines are typically employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 3-(4-Aminobenzyl)pyrrolidine or 3-(4-Alkylbenzyl)pyrrolidine.
Substitution: Various substituted benzylpyrrolidines depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Iodobenzyl)pyrrolidine has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(4-Iodobenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Pyrrolidine: The parent compound, which lacks the 4-iodobenzyl group.
4-Iodobenzylamine: Similar structure but with an amine group instead of the pyrrolidine ring.
N-Benzylpyrrolidine: Similar structure but with a benzyl group instead of the 4-iodobenzyl group.
Uniqueness: 3-(4-Iodobenzyl)pyrrolidine is unique due to the presence of the 4-iodobenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of novel molecules with potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H14IN |
|---|---|
Poids moléculaire |
287.14 g/mol |
Nom IUPAC |
3-[(4-iodophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H14IN/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-4,10,13H,5-8H2 |
Clé InChI |
VFSRSAITYPSBRB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1CC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


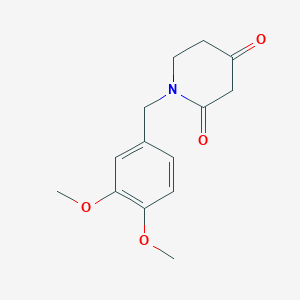
![3-Bromo-2-methylfuro[3,2-c]pyridine](/img/structure/B13013497.png)
![4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13013499.png)
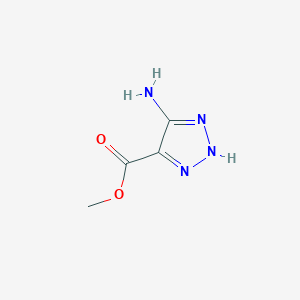

![2-Oxaspiro[3.5]nonane-7-carbonitrile](/img/structure/B13013506.png)
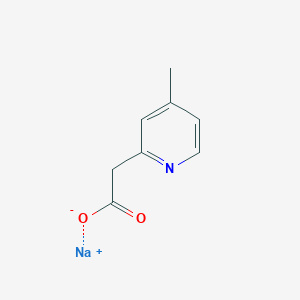
![(1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13013515.png)
